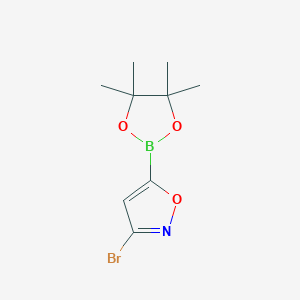

3-Brom-isoxazol-5-boronsäure-Pinacolester

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves substitution reactions . For example, Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is synthesized through two substitution reactions .Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The structures are solved by direct methods using software like SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also common .Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplung

3-Brom-isoxazol-5-boronsäure-Pinacolester: ist ein entscheidendes Reagenz in der Suzuki-Miyaura-Kreuzkupplung . Diese Reaktion ist ein Eckpfeiler der organischen Chemie und ermöglicht die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen verschiedenen organischen Einheiten. Der Boronsäureester dient als nukleophiler Partner und reagiert mit einem elektrophilen Halogenid in Gegenwart eines Palladiumkatalysators unter Bildung von Biarylverbindungen. Dieses Verfahren wird häufig bei der Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien eingesetzt.

Protodeboronierung

Die Verbindung kann einer Protodeboronierung unterzogen werden, einem Prozess, bei dem die Bor-Einheit entfernt wird . Diese Reaktion ist entscheidend für die Synthese komplexer Moleküle, bei der der Boronsäureester als temporäre Schutzgruppe oder als Griff für die weitere Funktionalisierung dient. Sie ist besonders nützlich bei der Synthese von Naturprodukten und bioaktiven Molekülen.

Arzneimittelentwicklung und -verabreichung

Boronsäureester werden bei der Entwicklung neuer Medikamente und Medikamententrägersysteme berücksichtigt . Das Boratom in This compound kann verwendet werden, um borhaltige Medikamente zu erzeugen, die einzigartige Wirkmechanismen haben oder in der Bor-Neutroneneinfangtherapie eingesetzt werden können, einer gezielten Krebsbehandlungsstrategie.

Hydrolysestudien

Die Anfälligkeit von This compound für die Hydrolyse ist interessant, um die Stabilität von Boronsäureestern in wässrigen Umgebungen zu verstehen . Dieses Wissen ist entscheidend für die Entwicklung von borbasierten Medikamenten und deren Stabilität in biologischen Systemen.

Radikalchemie

Diese Verbindung kann an Radikalreaktionen teilnehmen und so einen Weg zur Erzeugung von Radikalen für synthetische Anwendungen eröffnen . Dies umfasst Radikal-Polar-Kreuzreaktionen, die wertvoll für die Erzeugung komplexer Moleküle mit hoher stereochemischer Kontrolle sind.

Materialwissenschaften

In den Materialwissenschaften kann This compound verwendet werden, um Bor in Polymere und andere Materialien einzubringen . Borhaltige Materialien haben einzigartige Eigenschaften wie Flammschutzmittel und Neutronenabsorption, die in verschiedenen industriellen Anwendungen nützlich sind.

Wirkmechanismus

Target of Action

The primary target of the 3-Bromo-isoxazole-5-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction. The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the kinetics of similar compounds, such as phenylboronic pinacol esters, are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Result of Action

The result of the action of 3-Bromo-isoxazole-5-boronic acid pinacol ester is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, where the compound acts as an organoboron reagent .

Action Environment

The action of 3-Bromo-isoxazole-5-boronic acid pinacol ester is influenced by environmental factors such as pH . The rate of the reaction it participates in is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Eigenschaften

IUPAC Name |

3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BBrNO3/c1-8(2)9(3,4)15-10(14-8)6-5-7(11)12-13-6/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPZCYCSYAARCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447732.png)

![[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride](/img/structure/B1447734.png)

![2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine](/img/structure/B1447740.png)